molecular formula C15H17F3O4 B14776032 4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid

4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B14776032
M. Wt: 318.29 g/mol
InChI Key: YJPTUQCECVZODH-UHFFFAOYSA-N
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Description

4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid is an organic compound with a complex structure that includes a trifluoromethyl group, a butanoic acid backbone, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid typically involves multiple steps. One common method includes the esterification of 4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid: Lacks the tert-butyl ester group, resulting in different chemical properties and reactivity.

    4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid: Similar structure but without the trifluoromethyl group, affecting its biological activity and applications.

Uniqueness

The presence of both the trifluoromethyl group and the tert-butyl ester in 4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid makes it unique. These functional groups contribute to its distinct chemical properties, such as increased stability and lipophilicity, which are valuable in various research and industrial applications.

Properties

Molecular Formula

C15H17F3O4

Molecular Weight

318.29 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C15H17F3O4/c1-14(2,3)22-12(19)8-11(13(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,20,21)

InChI Key

YJPTUQCECVZODH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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